molecular formula C8H8 B13795230 1,5-Cyclooctadiyne CAS No. 49852-40-6

1,5-Cyclooctadiyne

Cat. No.: B13795230
CAS No.: 49852-40-6
M. Wt: 104.15 g/mol
InChI Key: URBAEOVIKFSRNB-UHFFFAOYSA-N
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Description

1,5-Cyclooctadiyne is a cyclic hydrocarbon with the chemical formula C8H8. It is characterized by the presence of two triple bonds within an eight-membered ring structure. This compound is known for its high strain energy due to the presence of these triple bonds, making it a highly reactive molecule.

Preparation Methods

1,5-Cyclooctadiyne can be synthesized through various methods. One common synthetic route involves the dimerization of butadiene in the presence of a nickel catalyst. This reaction also produces vinylcyclohexene as a byproduct . Another method involves the reaction of potassium tetrachloroplatinate with 1,5-cyclooctadiene in the presence of a phase transfer catalyst such as PEG-400. This reaction is carried out in a mixed solution of n-propyl alcohol and water at 50°C for 4 hours, yielding dichloro (1,5-cyclooctadiene) platinum (II) with a high yield .

Chemical Reactions Analysis

1,5-Cyclooctadiyne undergoes a variety of chemical reactions due to its highly strained structure. Some of the common reactions include:

Common reagents used in these reactions include borane, sulfur dichloride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,5-Cyclooctadiyne has numerous applications in scientific research, particularly in the fields of chemistry and materials science. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 1,5-cyclooctadiyne involves its high strain energy, which makes it highly reactive. The compound can undergo various cycloaddition reactions, forming stable cycloadducts. These reactions often involve the formation of intermediate species, such as biradicals or carbocations, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

1,5-Cyclooctadiyne can be compared to other cyclic hydrocarbons with multiple bonds, such as 1,5-cyclooctadiene and 1,3-cyclooctadiene. While 1,5-cyclooctadiene contains two double bonds and is less strained, this compound contains two triple bonds, making it more reactive and suitable for different types of chemical reactions . Other similar compounds include cyclooctyne and cyclooctatetraene, which also exhibit unique reactivity due to their strained ring structures.

Properties

IUPAC Name

cycloocta-1,5-diyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAEOVIKFSRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC#CCCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198125
Record name 1,5-Cyclooctadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49852-40-6
Record name 1,5-Cyclooctadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Cyclooctadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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